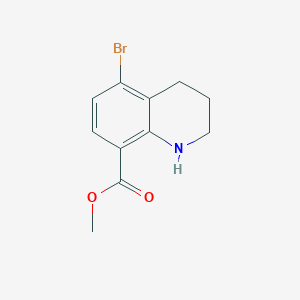![molecular formula C17H14N4 B11848545 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)- CAS No. 787591-31-5](/img/structure/B11848545.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is a compound belonging to the class of organic compounds known as imidazopyrazines. These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring.
Métodos De Preparación
The synthesis of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by Cs₂CO₃/DMSO . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Análisis De Reacciones Químicas
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis strains . In material science, its unique luminescent properties make it useful in the development of optoelectronic devices and sensors . Additionally, it has applications in the synthesis of other complex organic molecules .
Mecanismo De Acción
The mechanism of action of N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, the compound can inhibit its activity, which is crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives, such as 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine . While both compounds share a similar core structure, the presence of different substituents can significantly alter their chemical properties and biological activities. For instance, the naphthalen-2-yl group in N-METHYL-3-(NAPHTHALEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE may enhance its binding affinity to certain molecular targets compared to other derivatives .
Propiedades
Número CAS |
787591-31-5 |
|---|---|
Fórmula molecular |
C17H14N4 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
N-methyl-3-naphthalen-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C17H14N4/c1-18-16-17-20-11-15(21(17)9-8-19-16)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,18,19) |
Clave InChI |
PNSXKYAMPZOXTJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CN2C1=NC=C2C3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11848471.png)
![1,3-Diphenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11848475.png)
![Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B11848484.png)


![3-(4-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11848504.png)

![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)
![Methyl 2-fluoro-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B11848525.png)




